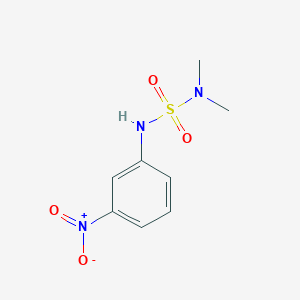
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The oxadiazole ring, being a heterocycle, could potentially have interesting electronic properties . The presence of the amide group could also result in hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions . The oxadiazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the amide could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Properties
Research on compounds related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)butyramide focuses on their synthesis and the exploration of their structural and optoelectronic properties. For example, derivatives of 2,5-diphenyl-1,3,4-oxadiazole (OXD) have been synthesized, showcasing their potential in forming pi-extended molecular wires with notable stability and optoelectronic properties (Wang et al., 2006). These findings suggest the relevance of such compounds in materials science, particularly in developing new optoelectronic devices.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-5-12(18)15-14-17-16-13(19-14)11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBADEPAQOFTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2858172.png)

![5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid](/img/structure/B2858174.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(phenylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2858176.png)
![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2858177.png)
![2-(7-Oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2858181.png)


![2-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2858186.png)
![Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2858187.png)
![4-[(3-Fluoropyridin-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2858188.png)


